molecular formula C11H15ClN2O2 B598908 tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate CAS No. 1203498-98-9

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate

Cat. No.: B598908
CAS No.: 1203498-98-9
M. Wt: 242.703
InChI Key: RHAUUZRWGHXLJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate can be synthesized through a multi-step process involving the reaction of 2-chloro-5-methylpyridine with tert-butyl chloroformate. The reaction typically occurs under basic conditions, using a base such as triethylamine to facilitate the formation of the carbamate linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for tert-Butyl 2-chloro-5-methylpyridin-3-ylcarbamate involves its role as a protecting group. The carbamate group protects the amine functionality from unwanted reactions during synthetic transformations. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its use as a protecting group for amines is particularly valuable in organic synthesis, allowing for the selective modification of complex molecules .

Properties

IUPAC Name

tert-butyl N-(2-chloro-5-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7-5-8(9(12)13-6-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHAUUZRWGHXLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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